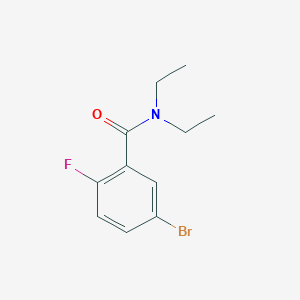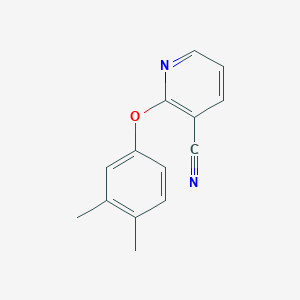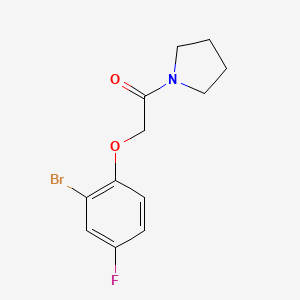![molecular formula C9H7ClN4O2 B7469256 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine, also known as CNI-PI, is a chemical compound with potential applications in scientific research. This compound is a member of the nitroimidazole family, which is well-known for its therapeutic use in treating various bacterial and parasitic infections. However, CNI-PI has recently gained attention for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine works by selectively binding to DNA lesions induced by ionizing radiation. This binding results in the stabilization of the DNA lesion, which prevents the repair machinery from recognizing and repairing the lesion. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to have minimal toxicity in normal cells, making it a promising candidate for use in cancer treatment. However, this compound has been shown to induce DNA damage in normal cells at high concentrations, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its selectivity for DNA lesions induced by ionizing radiation. This makes it a valuable tool for studying the cellular response to DNA damage and repair mechanisms. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment.
One of the limitations of using 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine in lab experiments is its potential to induce DNA damage in normal cells at high concentrations. This may limit its use in certain applications and requires careful consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine. One potential direction is to further investigate its mechanism of action and how it interacts with DNA repair machinery. Another potential direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine to be used as a diagnostic tool for detecting DNA damage in cancer cells.
Métodos De Síntesis
The synthesis of 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 4-nitroimidazole in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has potential applications in scientific research as a tool for studying DNA damage and repair mechanisms. This compound has been shown to selectively bind to DNA lesions induced by ionizing radiation, which makes it a valuable tool for studying the cellular response to DNA damage. Additionally, 2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine has been shown to enhance the efficacy of radiation therapy in cancer treatment by sensitizing cancer cells to radiation-induced DNA damage.
Propiedades
IUPAC Name |
2-chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-2-1-7(3-11-8)4-13-5-9(12-6-13)14(15)16/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKRECBXQJRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)






![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
